N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide, also known as CFN-064, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been shown to possess a range of biological activities.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is not yet fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to possess a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to possess a range of biological activities. However, one limitation of N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is that its mechanism of action is not yet fully understood, which may make it more difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide. One area of interest is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new synthetic methods for N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide, which may improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic targets.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, N-(3-chloro-4-fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-nitropyrazol-1-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN4O3/c12-8-5-7(1-2-9(8)13)14-11(18)6-16-4-3-10(15-16)17(19)20/h1-5H,6H2,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYIJMLWKVAAIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CN2C=CC(=N2)[N+](=O)[O-])Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.